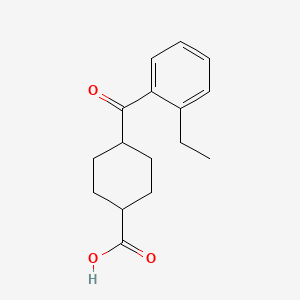

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of cyclohexane derivative research in organic chemistry. While specific documentation of the initial discovery of this particular compound is limited in the available literature, its development can be traced to the systematic investigation of substituted cyclohexanecarboxylic acids that gained prominence in the mid-to-late twentieth century. The compound represents part of a broader class of cyclohexane carboxylic acid derivatives that have been extensively studied for their structural properties and potential applications.

The synthesis and characterization of such compounds became increasingly important as researchers recognized the significance of stereochemical configurations in determining molecular properties. The distinction between cis and trans isomers of cyclohexane derivatives has been a subject of intensive research, particularly in understanding how spatial arrangements affect chemical reactivity and biological activity. The development of analytical techniques capable of distinguishing between different stereoisomers contributed significantly to the ability to isolate and characterize compounds like this compound with precision.

Research into cyclohexanecarboxylic acid derivatives has been driven by their potential applications in pharmaceutical chemistry, materials science, and as synthetic intermediates in organic synthesis. The historical development of these compounds reflects the evolution of organic synthetic methodology and the increasing sophistication of analytical techniques available to chemists. The ability to selectively synthesize and isolate specific stereoisomers has been crucial in advancing our understanding of structure-activity relationships in this class of compounds.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its complex structural features and the synthetic challenges associated with its preparation. The compound exemplifies the importance of stereochemical control in organic synthesis, particularly in the formation of substituted cyclohexane derivatives where the relative positioning of functional groups can dramatically influence chemical and physical properties. The presence of both aromatic and aliphatic components within a single molecule provides opportunities for diverse chemical transformations and functional group manipulations.

The significance of this compound extends to its potential role as a synthetic intermediate in the preparation of more complex organic molecules. The carboxylic acid functionality provides a versatile handle for further chemical modifications through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions. The benzoyl group introduces aromatic character to the molecule, enabling electrophilic aromatic substitution reactions and providing opportunities for additional functionalization of the aromatic ring system.

From a mechanistic perspective, the compound serves as an excellent model system for studying stereochemical effects in cyclohexane derivatives. The cis configuration creates specific spatial relationships between functional groups that can influence conformational preferences, intermolecular interactions, and reactivity patterns. Research on such compounds contributes to the broader understanding of stereochemical effects in organic chemistry and aids in the development of predictive models for molecular behavior.

Classification within Carboxylic Acid Derivatives

This compound belongs to the broad class of carboxylic acid derivatives, specifically categorized as a substituted cyclohexanecarboxylic acid. Within this classification, the compound represents a complex polyfunctional system that combines multiple structural elements: a saturated six-membered ring, a carboxylic acid group, and an aromatic ketone substituent. This combination places it within the subset of keto-carboxylic acids, compounds that contain both carbonyl and carboxyl functionalities.

The classification of carboxylic acids typically follows a hierarchical system based on structural complexity and functional group substitution patterns. Monocarboxylic acids, such as this compound, contain a single carboxyl group and are distinguished from dicarboxylic and tricarboxylic acids that contain multiple carboxyl functionalities. The cyclohexane ring system places this compound within the category of cycloaliphatic carboxylic acids, distinguishing it from both straight-chain aliphatic and aromatic carboxylic acid systems.

Table 1: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Carboxylic Acids | Organic acids containing -COOH group |

| Secondary Class | Monocarboxylic Acids | Single carboxyl group compounds |

| Tertiary Class | Cycloaliphatic Carboxylic Acids | Saturated ring-containing acids |

| Quaternary Class | Substituted Cyclohexanecarboxylic Acids | Cyclohexane ring with additional substituents |

| Specific Type | Keto-substituted Derivatives | Contains both carboxyl and ketone groups |

| Stereochemical Form | cis-Isomer | Specific spatial arrangement |

The reactivity patterns of this compound align with established principles governing carboxylic acid chemistry, while the additional functional groups introduce complexity that can lead to competing reaction pathways. The ketone functionality in the benzoyl group provides an additional electrophilic center that can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions under appropriate conditions.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups and stereochemical elements. The complete International Union of Pure and Applied Chemistry name for this compound is 4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid, with the cis designation indicating the specific stereochemical arrangement of substituents. The numbering system begins with the carbon bearing the carboxylic acid group designated as position 1, with subsequent carbons numbered sequentially around the cyclohexane ring.

The compound is assigned multiple Chemical Abstracts Service registry numbers reflecting different databases and registration systems, including 736136-12-2, 1315366-98-3, and 735270-02-7. These multiple registry numbers may reflect different stereochemical specifications or registration in different chemical databases over time. The PubChem Compound Identifier provides an additional unique identifier for database searches and chemical information retrieval.

Table 2: Identification and Registry Information

| Identification System | Value | Source Database |

|---|---|---|

| Primary CAS Number | 736136-12-2 | Chemical Abstracts Service |

| Alternative CAS Number | 1315366-98-3 | Chemical Abstracts Service |

| Secondary CAS Number | 735270-02-7 | Chemical Abstracts Service |

| PubChem CID | 24722479 | National Center for Biotechnology Information |

| Molecular Formula | C₁₆H₂₀O₃ | Standard Chemical Notation |

| Molecular Weight | 260.33 g/mol | Calculated Molecular Mass |

The International Chemical Identifier provides a standardized string representation of the molecular structure that enables unambiguous identification across different chemical databases and software systems. The Standard International Chemical Identifier for this compound is InChI=1S/C16H20O3/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19/h3-6,12-13H,2,7-10H2,1H3,(H,18,19), which encodes the complete structural information including connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System notation provides a compact string representation of the molecular structure: CCC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O. This notation system enables rapid structure searching and comparison across chemical databases while maintaining complete structural information. The systematic naming and identification systems ensure consistent communication about this compound across different research contexts and facilitate accurate information retrieval from chemical databases and literature sources.

Properties

IUPAC Name |

4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19/h3-6,12-13H,2,7-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUZWIQVVUGMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-ethylbenzoyl chloride.

Friedel-Crafts Acylation: Cyclohexanone undergoes Friedel-Crafts acylation with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions where the ethylbenzoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

Cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It is utilized in chemical reactions to produce more complex molecules, making it vital in both academic research and industrial applications.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial properties : Studies suggest that it may exhibit activity against various pathogens.

- Anti-inflammatory effects : The compound's ability to modulate inflammatory pathways through enzyme inhibition has been explored, indicating its potential for therapeutic use.

Medicine

Ongoing investigations focus on the therapeutic applications of this compound. Its structural features suggest possibilities for drug development, particularly in creating new anti-inflammatory or antimicrobial agents.

Industry

In industrial contexts, this compound is employed in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with specific characteristics tailored for various applications.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition compared to control groups.

- Anti-inflammatory Research : In vitro experiments highlighted its potential to reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

- Drug Development Potential : Research into its pharmacokinetic properties suggests favorable absorption and distribution characteristics, supporting its candidacy for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Structural and Electronic Differences

- 2-Thiomethyl (CAS 1217651-29-0): The sulfur atom increases molecular weight (278.4 g/mol) and may participate in redox reactions or hydrogen bonding, though the compound is discontinued for lab use . 3,4-Dimethyl (CAS 735270-25-4): Two methyl groups add steric hindrance, which could reduce binding efficiency compared to mono-substituted analogs .

Physicochemical Properties

- Molecular Weight : The thiomethyl derivative has the highest molecular weight (278.4 g/mol) due to sulfur inclusion, while the dimethyl and ethyl analogs are lighter (~260 g/mol).

- Lipophilicity : The ethyl and dimethyl groups likely increase hydrophobicity compared to the polar methoxy group, influencing solubility and bioavailability.

Biological Activity

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of considerable interest in the fields of organic chemistry and medicinal research. Its unique structural features, including a cyclohexane ring and a carboxylic acid group, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A cyclohexane ring that provides a stable framework.

- A carboxylic acid group at the 1-position, which is crucial for its reactivity and biological interactions.

- An ethylbenzoyl substituent at the 4-position, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity. This interaction can lead to either inhibition or activation of metabolic pathways, particularly those involved in inflammation and oxidative stress responses.

- Receptor Interaction : It may also engage with cellular receptors, influencing signaling pathways critical for various physiological processes. This aspect is particularly relevant for therapeutic applications in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways. This property could be beneficial in treating conditions characterized by excessive inflammation.

- Potential Therapeutic Applications : Ongoing research is focused on evaluating its efficacy in various disease models, including cancer and neurodegenerative disorders. Its ability to modulate enzyme activities may provide therapeutic benefits in these contexts .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of microbial growth.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 20 |

| 100 | 30 |

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using cell cultures showed that this compound could reduce the production of pro-inflammatory cytokines. The compound was tested at varying concentrations, revealing significant reductions in TNF-alpha and IL-6 levels compared to control groups .

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Concentration | 100 | 150 |

| High Concentration | 50 | 80 |

Q & A

Basic: What synthetic methodologies are recommended for preparing cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer:

A common approach involves coupling a cyclohexane-1-carboxylic acid derivative with a 2-ethylbenzoyl group. For example:

Intermediate Preparation : Start with cis-4-aminocyclohexane-1-carboxylic acid. Protect the amine group via tosylation (using tosyl chloride) to avoid side reactions .

Acylation : React the protected intermediate with 2-ethylbenzoyl chloride under Schotten-Baumann conditions. Use a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent mixture to enhance reaction efficiency .

Deprotection : Remove the tosyl group using acidic hydrolysis (e.g., HBr in acetic acid) to yield the final product.

Key Considerations : Monitor stereochemistry via chiral HPLC or NMR to ensure retention of the cis configuration .

Basic: How can the structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Analyze coupling constants between protons on the cyclohexane ring. In the cis configuration, axial-equatorial proton couplings (J ≈ 2–4 Hz) differ from trans (J ≈ 8–12 Hz).

- ¹³C NMR : The carbonyl carbon (carboxylic acid) typically resonates at ~170–175 ppm, while the benzoyl carbonyl appears at ~195–205 ppm.

X-ray Crystallography : Resolve the crystal structure to unambiguously confirm spatial arrangement. For example, related cyclohexane-carboxylic acid derivatives (e.g., 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid) have been structurally validated using this method .

Chiral Chromatography : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate and verify enantiomeric purity .

Advanced: How can researchers address contradictions in stability data during biological assays?

Methodological Answer:

Contradictions may arise from:

pH-Dependent Stability : The carboxylic acid group may protonate/deprotonate under physiological conditions, altering solubility. Perform stability studies across pH 4–8 using HPLC to track degradation products .

Nitroso Group Interactions : If nitroso derivatives (e.g., nitrosoureas) are involved, evaluate their decomposition kinetics via UV-Vis spectroscopy. Modify substituents (e.g., replacing labile groups with stable analogs) to enhance stability .

Metabolic Profiling : Use LC-MS to identify metabolites in vitro (e.g., liver microsomes) and correlate with activity loss. Adjust the 2-ethylbenzoyl moiety to reduce metabolic susceptibility .

Advanced: What strategies are effective in resolving cis-trans isomerism during synthesis?

Methodological Answer:

Stereoselective Synthesis :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce cis geometry during acylation .

- Employ asymmetric hydrogenation of a cyclohexene precursor with a Ru-BINAP catalyst for enantioselective reduction .

Post-Synthesis Resolution :

- Diastereomeric Salt Formation : React the racemic mixture with a chiral amine (e.g., cinchonidine) to precipitate one diastereomer.

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer under kinetic control .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:

Solubility :

- Polar solvents (e.g., DMSO, methanol) are optimal due to the carboxylic acid group.

- LogP (estimated via ChemDraw): ~2.5–3.5, indicating moderate lipophilicity.

Melting Point : Expected range: 150–160°C (based on analogs like 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, mp 153–155°C) .

pKa : The carboxylic acid group has a pKa ~4.5–5.0, requiring buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays .

Advanced: How does substituent spatial arrangement influence biological activity?

Methodological Answer:

Cis vs. Trans Comparison :

- Cis Isomers : Improved binding to planar active sites (e.g., enzyme pockets) due to reduced steric hindrance. For example, cis-nitrosourea derivatives showed higher antitumor activity compared to trans isomers .

- Trans Isomers : May exhibit better membrane permeability due to a more linear structure.

Case Study : In DTS-108 prodrug research, the trans-4-(aminomethyl)cyclohexane-1-carboxylic acid linker improved solubility and conjugation efficiency compared to cis analogs .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to maximize efficiency.

Solvent Optimization : Replace DMF with THF or EtOAc for easier post-reaction purification.

Scale-Up Adjustments : Use flow chemistry for acylation steps to enhance heat transfer and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.